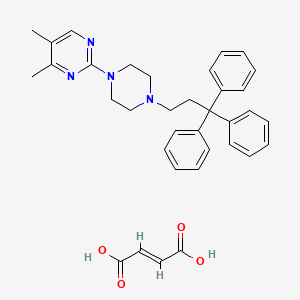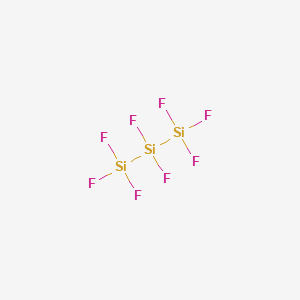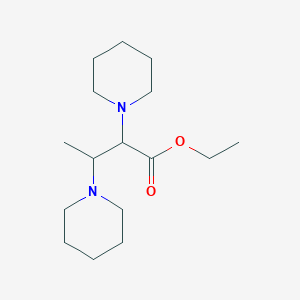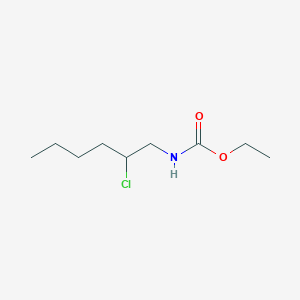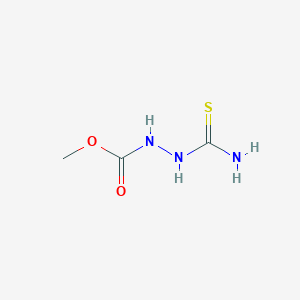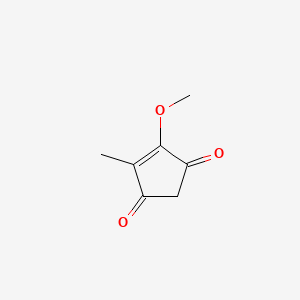
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is characterized by a cyclopentene ring substituted with methoxy and methyl groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyl-4-cyclopenten-1,3-dione typically involves the reaction of methyl 3-methoxy-4-methylcyclopent-2-en-1-one with diazomethane . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield cyclopentanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include diketones, cyclopentanol derivatives, and various substituted cyclopentenes .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-5-methyl-4-cyclopenten-1,3-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including cycloaddition and rearrangement reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-5-methyl-4-cyclopenten-1,3-dione
- 3-Methoxy-4-methylcyclopent-2-en-1-one
- 2-Methoxy-3-methylcyclopent-2-ene-1,4-dione
Uniqueness
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its methoxy and methyl groups influence its chemical behavior, making it a valuable intermediate in various synthetic applications .
Eigenschaften
CAS-Nummer |
7180-62-3 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
4-methoxy-5-methylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C7H8O3/c1-4-5(8)3-6(9)7(4)10-2/h3H2,1-2H3 |
InChI-Schlüssel |
VHSDLZNCAMQPIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


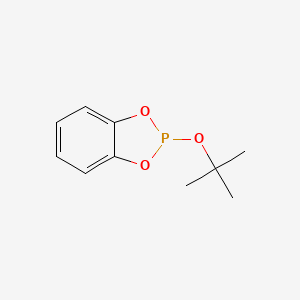
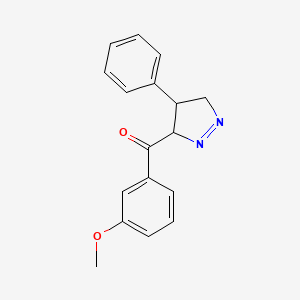
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)

